molecular formula C20H21ClF3N3O4 B11491825 {4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11491825
M. Wt: 459.8 g/mol
InChI Key: YNFVVRDAHSEKTE-UHFFFAOYSA-N
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Description

The compound {4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that features a combination of a pyridine ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Piperazine Ring Formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.

    Methanone Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced methanone derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of {4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4-dimethoxyphenyl)methanone
  • {4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,5-dimethoxyphenyl)methanone

Uniqueness

The uniqueness of {4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone lies in its specific combination of functional groups. The presence of the trifluoromethyl group, the piperazine ring, and the trimethoxyphenyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H21ClF3N3O4

Molecular Weight

459.8 g/mol

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H21ClF3N3O4/c1-29-15-8-12(9-16(30-2)17(15)31-3)19(28)27-6-4-26(5-7-27)18-14(21)10-13(11-25-18)20(22,23)24/h8-11H,4-7H2,1-3H3

InChI Key

YNFVVRDAHSEKTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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